molecular formula C24H25BrN2O5 B11671132 5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11671132
M. Wt: 501.4 g/mol
InChI Key: VAZLTOBYEGKFIQ-UHFFFAOYSA-N
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Description

5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the bromination of an aromatic precursor. This is followed by the introduction of the ethoxy and phenoxy groups through etherification reactions. The final step involves the formation of the diazinane trione core through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets in biological systems. The brominated aromatic ring and diazinane trione core can interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated aromatic compounds and diazinane derivatives. Examples include:

  • 5-Bromo-2-(2-phenoxyethoxy)benzaldehyde
  • 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane

Uniqueness

What sets 5-({5-Bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity

Properties

Molecular Formula

C24H25BrN2O5

Molecular Weight

501.4 g/mol

IUPAC Name

5-[[5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H25BrN2O5/c1-5-16-10-15(2)11-19(12-16)31-8-9-32-21-7-6-18(25)13-17(21)14-20-22(28)26(3)24(30)27(4)23(20)29/h6-7,10-14H,5,8-9H2,1-4H3

InChI Key

VAZLTOBYEGKFIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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